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molecular formula C21H17N3 B8763599 Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-

Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-

Cat. No. B8763599
M. Wt: 311.4 g/mol
InChI Key: ORSXYLLNBXACGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754085B2

Procedure details

A solution of 1,2-dip-tolylethane-1,2-dione (commercially available)(175 g, 733 mmol) and pyridine-2,3-diamine (80 g, 733 mmol) in EtOH (1609 ml) and AcOH (179 ml) was heated to reflux (bath at 85° C.) for 1.5 h. The mixture was allowed to cool and concentrated in vacuo. The crude material was dissolved in DCM (500 ml) and filtered through silica to remove baseline impurities. The silica was washed with EtOAc (2 L). The combined filtrate layers were concentrated in vacuo to give a brown solid. The material was triturated in 1:1 TBME/heptane (300 ml). The solid was removed by filtration and washed with 1:1 TBME/heptane (200 ml) before drying at RT over 2 days to afford the title compound as an AcOH salt (1 eq).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
1609 mL
Type
solvent
Reaction Step Two
Name
Quantity
179 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([C:7](=O)[C:8]([C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=O)=[CH:3][CH:2]=1.[N:19]1[CH:24]=[CH:23][CH:22]=[C:21]([NH2:25])[C:20]=1[NH2:26]>CCO.CC(O)=O>[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([C:7]2[N:25]=[C:21]3[CH:22]=[CH:23][CH:24]=[N:19][C:20]3=[N:26][C:8]=2[C:10]2[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)C)=O)C
Name
Quantity
80 g
Type
reactant
Smiles
N1=C(C(=CC=C1)N)N
Name
Quantity
1609 mL
Type
solvent
Smiles
CCO
Name
Quantity
179 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in DCM (500 ml)
FILTRATION
Type
FILTRATION
Details
filtered through silica
CUSTOM
Type
CUSTOM
Details
to remove baseline impurities
WASH
Type
WASH
Details
The silica was washed with EtOAc (2 L)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate layers were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
The material was triturated in 1:1 TBME/heptane (300 ml)
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with 1:1 TBME/heptane (200 ml)
CUSTOM
Type
CUSTOM
Details
before drying at RT over 2 days
Duration
2 d

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1N=C2C(=NC1C1=CC=C(C=C1)C)N=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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